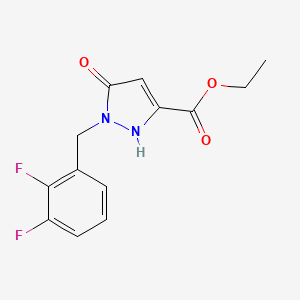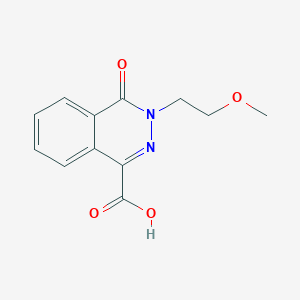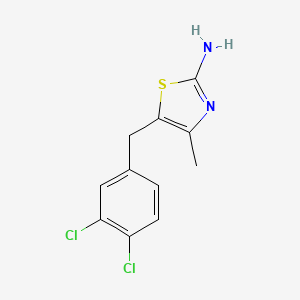
Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-二氟苄基)-5-羟基-1H-吡唑-3-羧酸乙酯是一种有机化合物,属于吡唑类。该化合物以吡唑环被2,3-二氟苄基、羟基和乙酯基取代为特征。该化合物的独特结构使其在化学、生物学和医学等各个科学研究领域都具有很高的研究价值。
准备方法
合成路线和反应条件
1-(2,3-二氟苄基)-5-羟基-1H-吡唑-3-羧酸乙酯的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可以通过肼与1,3-二羰基化合物的反应合成。在这种情况下,起始原料可能是乙酰乙酸乙酯,它在回流条件下与水合肼反应形成吡唑环。
引入2,3-二氟苄基: 2,3-二氟苄基可以通过亲核取代反应引入。这涉及在碱(如碳酸钾)存在下,吡唑中间体与2,3-二氟苄基溴反应。
工业生产方法
1-(2,3-二氟苄基)-5-羟基-1H-吡唑-3-羧酸乙酯的工业生产可能涉及优化上述合成路线,以实现更高的收率和纯度。这可能包括使用先进的催化体系、连续流动反应器和纯化技术,例如结晶和色谱法。
化学反应分析
反应类型
1-(2,3-二氟苄基)-5-羟基-1H-吡唑-3-羧酸乙酯可以进行多种化学反应,包括:
氧化: 羟基可以使用氧化剂(如高锰酸钾或三氧化铬)氧化形成羰基。
还原: 酯基可以使用还原剂(如氢化铝锂)还原成醇。
取代: 在适当条件下,苄基上的氟原子可以用其他亲核试剂取代。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬
还原: 氢化铝锂、硼氢化钠
取代: 胺、硫醇和醇盐等亲核试剂
主要产物
氧化: 形成羰基化合物
还原: 形成醇
取代: 形成取代的苄基衍生物
科学研究应用
1-(2,3-二氟苄基)-5-羟基-1H-吡唑-3-羧酸乙酯具有多种科学研究应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 它可以被用作探针来研究涉及吡唑衍生物的生物过程。
工业: 用于合成特种化学品和材料。
作用机制
1-(2,3-二氟苄基)-5-羟基-1H-吡唑-3-羧酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。羟基和二氟苄基的存在会影响其结合亲和力和特异性。
相似化合物的比较
1-(2,3-二氟苄基)-5-羟基-1H-吡唑-3-羧酸乙酯可以与其他类似化合物进行比较,例如:
- 1-(2-氟苄基)-5-羟基-1H-吡唑-3-羧酸乙酯
- 1-(3,4-二氟苄基)-5-羟基-1H-吡唑-3-羧酸乙酯
- 1-(2,3-二氯苄基)-5-羟基-1H-吡唑-3-羧酸乙酯
这些化合物具有相似的结构特征,但在苄基上的取代基的性质和位置上有所不同。1-(2,3-二氟苄基)-5-羟基-1H-吡唑-3-羧酸乙酯中2,3-二氟苄基和羟基的独特组合使其具有独特的化学和生物学特性。
属性
分子式 |
C13H12F2N2O3 |
|---|---|
分子量 |
282.24 g/mol |
IUPAC 名称 |
ethyl 2-[(2,3-difluorophenyl)methyl]-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-20-13(19)10-6-11(18)17(16-10)7-8-4-3-5-9(14)12(8)15/h3-6,16H,2,7H2,1H3 |
InChI 键 |
WUALXRXVIWJUCU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=O)N(N1)CC2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)
![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816230.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)
![Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate](/img/structure/B11816246.png)





![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)



